Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 946384-56-1
VCID: VC4793791
InChI: InChI=1S/C20H18ClNO4S2/c1-12-4-7-14(8-5-12)16-11-27-18(20(23)26-3)19(16)28(24,25)22-15-9-6-13(2)17(21)10-15/h4-11,22H,1-3H3
SMILES: CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)C)Cl)C(=O)OC
Molecular Formula: C20H18ClNO4S2
Molecular Weight: 435.94

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

CAS No.: 946384-56-1

Cat. No.: VC4793791

Molecular Formula: C20H18ClNO4S2

Molecular Weight: 435.94

* For research use only. Not for human or veterinary use.

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate - 946384-56-1

Specification

CAS No. 946384-56-1
Molecular Formula C20H18ClNO4S2
Molecular Weight 435.94
IUPAC Name methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C20H18ClNO4S2/c1-12-4-7-14(8-5-12)16-11-27-18(20(23)26-3)19(16)28(24,25)22-15-9-6-13(2)17(21)10-15/h4-11,22H,1-3H3
Standard InChI Key BVNQBNRALMVPQK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)C)Cl)C(=O)OC

Introduction

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene derivatives family. It features a thiophene core substituted with sulfamoyl and carboxylate functional groups, along with chlorinated and methylated aromatic rings. This compound is of interest for its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery.

Structural Overview

The molecular structure of this compound includes:

  • Thiophene Core: A five-membered sulfur-containing aromatic ring.

  • Sulfamoyl Group: Attached to the thiophene at the 3-position, linked to a chlorinated methylphenyl group.

  • Carboxylate Ester: Located at the 2-position of the thiophene ring.

  • Aromatic Substituents: A methylphenyl group at the 4-position.

The molecular formula is C21H18ClNO4S2C_{21}H_{18}ClNO_4S_2, and it has a moderate molecular weight, making it suitable for pharmacokinetic studies.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Preparation of Thiophene Derivatives: Starting from thiophene-2-carboxylic acid or its esters, functionalization at specific positions is achieved through electrophilic substitution or coupling reactions.

  • Introduction of Sulfamoyl Group: Sulfamoylation is carried out using sulfonamide derivatives under basic or acidic conditions.

  • Substitution with Aromatic Groups: Aromatic substituents are added via Friedel-Crafts acylation or nucleophilic substitution reactions.

The precise reaction conditions, including catalysts and solvents, are optimized to ensure high yields and purity.

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